Bromodifenile eteri

Bromodiphenyl ethers (BDPE) are a class of organic compounds characterized by their two benzene rings and the presence of bromine atoms. These compounds are widely used in various industrial applications, including flame retardants, adhesives, and plasticizers due to their chemical stability and resistance to degradation. BDPE can be synthesized through bromination reactions on di-phenyl ethers. Environmental concerns have arisen regarding their potential persistence and bioaccumulation, leading to increased scrutiny by regulatory agencies. Additionally, they are of interest in the field of pharmaceuticals as they exhibit certain biological activities that may influence drug design and development. Due to their versatile chemical properties, BDPE continue to be explored for new applications while efforts to mitigate environmental impacts are ongoing.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

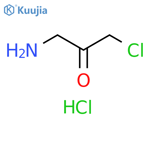

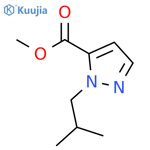

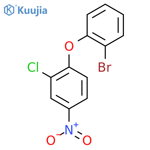

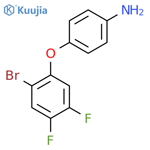

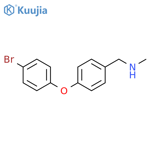

|

1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene | 1036437-83-8 | C12H7BrClNO3 |

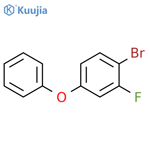

|

1-bromo-2-fluoro-4-phenoxybenzene | 1138557-58-0 | C12H8BrFO |

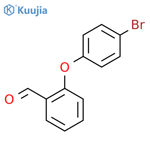

|

2-(4-Bromophenoxy)benzaldehyde | 364323-77-3 | C13H9BrO2 |

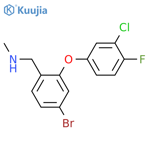

|

4-(2-Bromo-4,5-difluorophenoxy)aniline | 869676-91-5 | C12H8BrF2NO |

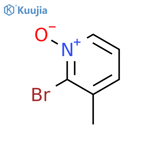

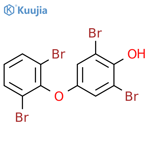

|

4'-OH-2,3',5',6-Tetrabromodiphenyl Ether | 1622183-96-3 | C12H6Br4O2 |

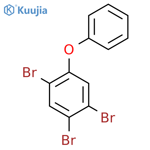

|

1,2,4-Tribromo-5-phenoxybenzene | 337513-56-1 | C12H7Br3O |

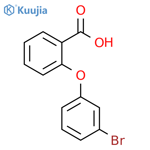

|

2-(3-bromophenoxy)benzoic acid | 1021245-85-1 | C13H9BrO3 |

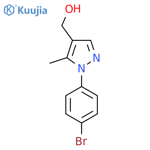

|

N-4-(4-Bromophenoxy)benzyl-N-methylamine | 1082875-57-7 | C14H14BrNO |

|

5-Amino-2-(4-bromophenoxy)benzotrifluoride | 74338-20-8 | |

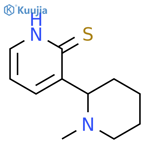

|

{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine | 1275536-49-6 | C14H12BrClFNO |

Letteratura correlata

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

Fornitori consigliati

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati